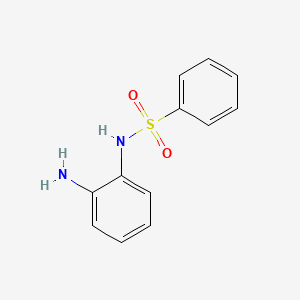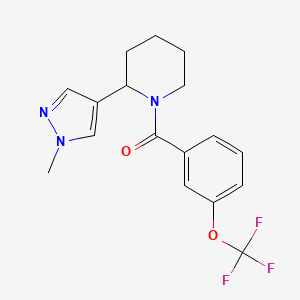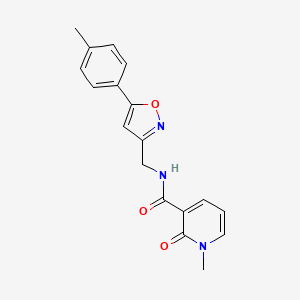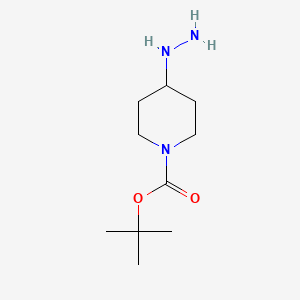![molecular formula C24H20ClN7O B2373050 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1006306-34-8](/img/structure/B2373050.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolopyrimidines are a class of compounds that have shown promise as antioxidant and anti-inflammatory agents . They have been evaluated for their in vitro anti-inflammatory activity using RAW264.7 cells after stimulation with lipopolysaccharides (LPS). The results revealed that certain analogues were the most potent .
Synthesis Analysis
The synthesis of pyrrolopyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines can be confirmed by 1 H NMR, 13 C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolopyrimidines include condensation, cyclization, elimination, methylation, and further condensation .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogues similar to N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide, have been shown to exhibit A1 adenosine receptor affinity. This class of compounds, through various substitutions, demonstrates significant activity in binding assays, indicating potential therapeutic applications related to adenosine receptors (Harden et al., 1991).
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-inflammatory properties. These compounds, through structural modifications, exhibit significant biological activities, suggesting potential for development as therapeutic agents in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrazolopyrimidines, including derivatives structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating their potential as antimicrobial agents (Hafez et al., 2016).
Molecular Interaction Studies
Detailed molecular interaction studies of compounds in the pyrazolo[3,4-d]pyrimidine class have provided insights into their binding mechanisms with receptors such as the CB1 cannabinoid receptor. Such studies help in understanding the pharmacological potential and selectivity of these compounds, guiding further medicinal chemistry efforts (Shim et al., 2002).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of pyrazolo[3,4-d]pyrimidines has led to the development of new synthetic methods and the discovery of novel compounds with potential biological activities. These studies contribute to the broader field of heterocyclic chemistry and the development of new pharmaceuticals (Rahmouni et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in the biochemical pathways . The interaction often involves the formation of bonds with the active sites of the target proteins, leading to changes in their function .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the production of reactive oxygen species (ROS), which are often associated with cellular damage .
Pharmacokinetics
This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.
Result of Action
It’s known that after oral dosing, this compound showed pharmacodynamic knockdown of phosphorylation of akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Eigenschaften
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O/c1-16-12-21(29-22(33)11-10-17-6-3-2-4-7-17)32(30-16)24-20-14-28-31(23(20)26-15-27-24)19-9-5-8-18(25)13-19/h2-9,12-15H,10-11H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSBVYXTZKHTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)


![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)



![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2372982.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)
